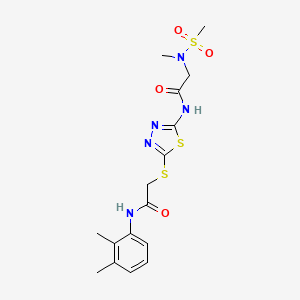

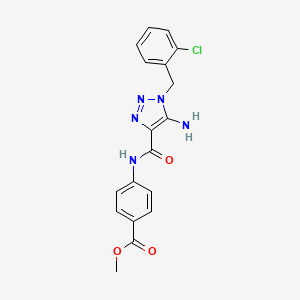

![molecular formula C15H16N2O2S B2694769 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 477872-42-7](/img/structure/B2694769.png)

2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a chemical compound with the CAS number 477872-42-7 . It is also known by other names such as N-[(E)-1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylidene]-N-[(4-methylbenzoyl)oxy]amine and (E)-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amino 4-methylbenzoate .

Scientific Research Applications

Thermodynamic and Electrochemical Properties

Research on imidazole-2-thiols, including derivatives like 4,5-dimethyl-, demonstrates the study of oxidation and reduction potentials and the effect of substituents on these properties. Such studies are crucial for understanding the reactivity and stability of thiazole derivatives in various chemical environments, potentially including "2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole" (Po et al., 1991).

Cycloaddition-Elimination Reactions

The reactivity of compounds in cycloaddition-elimination reactions, leading to thiazole derivatives, highlights the synthetic versatility of thiazole-containing compounds. This reactivity can be applied in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science (L'abbé et al., 1992).

Oxidation Studies

Explorations into the oxidation of thiamine-like molecules to thiazolinones under specific conditions offer insights into the transformation possibilities of thiazole derivatives. Understanding these oxidation pathways can be crucial for designing novel synthetic routes and for the modification of thiazole-based compounds to enhance their properties (Sorensen & Ingraham, 1969).

Photoreactions in the Presence of Singlet Oxygen

The study of photoreactions of thiazole derivatives in the presence of singlet oxygen opens avenues for the development of photochemically active materials. These reactions can lead to the formation of novel compounds with potential applications in photodynamic therapy, as photosensitizers, or in the development of organic photovoltaic materials (Mahran et al., 1983).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research and development of a chemical compound depend on its properties, potential applications, and current limitations. Unfortunately, the web search results did not provide specific information on the future directions of 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole .

properties

IUPAC Name |

[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-9-5-7-13(8-6-9)15(18)19-17-11(3)14-10(2)16-12(4)20-14/h5-8H,1-4H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYAKKXSCLOQGJ-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=C(C)C2=C(N=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2=C(N=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694688.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B2694692.png)

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2694696.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)